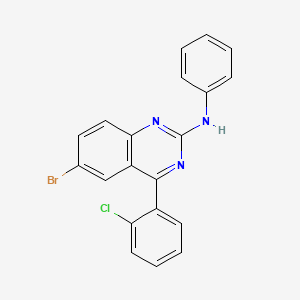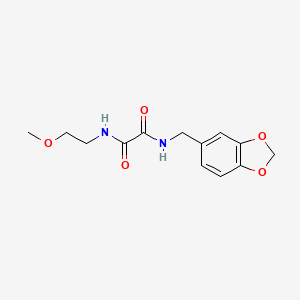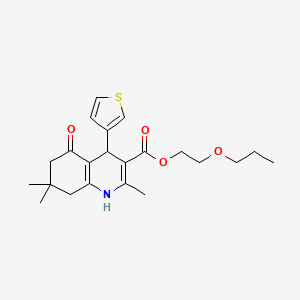![molecular formula C22H19N3O2 B3893644 N-(2-phenyl-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3893644.png)
N-(2-phenyl-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide
Übersicht
Beschreibung
N-(2-phenyl-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide, also known as PAK5 inhibitor, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of PAK5, a member of the P21-activated kinase family, which plays a crucial role in the regulation of various cellular processes, including cell proliferation, migration, and survival.
Wirkmechanismus
N-(2-phenyl-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide inhibitor exerts its pharmacological effects by inhibiting the activity of this compound, a serine/threonine kinase that regulates various cellular processes, including cytoskeleton organization, cell adhesion, and migration. This compound is activated by various extracellular signals, such as growth factors and G protein-coupled receptors, and phosphorylates downstream effectors, such as LIM kinase and myosin light chain kinase, which regulate actin cytoskeleton dynamics. This compound inhibitor binds to the ATP-binding site of this compound and prevents its activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to exert various biochemical and physiological effects, including the inhibition of cancer cell growth and metastasis, the improvement of cognitive function and reduction of neuroinflammation, and the protection against myocardial infarction and heart failure. In addition, this compound inhibitor has been shown to regulate the expression of various genes involved in cell proliferation, survival, and apoptosis, such as Bcl-2, cyclin D1, and p21.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-phenyl-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide inhibitor has several advantages for lab experiments, including its high potency and specificity for this compound, its well-established synthesis method, and its ability to inhibit various cellular processes. However, this compound inhibitor has several limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity in vivo.
Zukünftige Richtungen
Several future directions can be pursued to further explore the potential therapeutic applications of N-(2-phenyl-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide inhibitor. These include the identification of novel this compound inhibitors with improved pharmacokinetic properties and reduced toxicity, the elucidation of the molecular mechanisms underlying the effects of this compound inhibitor on cancer cell growth and metastasis, and the evaluation of the efficacy of this compound inhibitor in clinical trials for the treatment of various diseases. Furthermore, the development of this compound inhibitor as a tool for studying the role of this compound in various cellular processes can also be pursued.
Wissenschaftliche Forschungsanwendungen
N-(2-phenyl-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. It has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and prostate cancer cells, by suppressing the activation of this compound. In addition, this compound inhibitor has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. Furthermore, this compound inhibitor has been shown to protect against myocardial infarction and heart failure by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-[(Z)-3-oxo-1-phenyl-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-21(19-11-5-2-6-12-19)25-20(14-17-8-3-1-4-9-17)22(27)24-16-18-10-7-13-23-15-18/h1-15H,16H2,(H,24,27)(H,25,26)/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELNLCCRSBPFJK-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCC2=CN=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NCC2=CN=CC=C2)\NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805649 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(2,4-dimethylphenyl)-1-piperazinyl]-6-methyl-4-phenylquinazoline](/img/structure/B3893570.png)
![{5-chloro-2-[(3,6-dichloro-4-phenyl-2-quinolinyl)amino]phenyl}(phenyl)methanone](/img/structure/B3893574.png)
![2-thiophenecarbaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3893581.png)

![methyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3893599.png)
![3-[5-(4-fluorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3893602.png)
![3,4-dimethoxybenzaldehyde [3-allyl-5-(2,5-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3893619.png)
![2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B3893629.png)
![3-[(2-bromophenyl)amino]-1-(2,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B3893636.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)acrylamide](/img/structure/B3893638.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(2-iodophenyl)benzenecarboximidamide](/img/structure/B3893652.png)

![2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3893666.png)